molecular formula C21H11Cl2F6N5O4S B12515962 8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B12515962
M. Wt: 614.3 g/mol
InChI Key: HQKOPOAYLVNFTL-UHFFFAOYSA-N
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Description

8-chloro-N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, trifluoromethyl, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.

    Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Attachment of the benzenesulfonyl group: This step involves sulfonylation reactions using sulfonyl chlorides.

    Final coupling with the carbohydrazide moiety: This step typically involves hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Its unique structure suggests potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is not fully understood. its multiple functional groups suggest that it may interact with various molecular targets and pathways. For example, the sulfonyl group may interact with enzymes or receptors, while the chloro and trifluoromethyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-aminoethyl-5-trifluoromethylpyridine: This compound shares the trifluoromethyl and chloro groups but lacks the imidazo[1,2-a]pyridine core and benzenesulfonyl group.

    2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar in structure but lacks the sulfonyl and carbohydrazide moieties.

Uniqueness

8-chloro-N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C21H11Cl2F6N5O4S

Molecular Weight

614.3 g/mol

IUPAC Name

8-chloro-N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

InChI

InChI=1S/C21H11Cl2F6N5O4S/c22-14-6-11(21(27,28)29)8-34-9-16(31-17(14)34)18(35)32-33-39(36,37)13-3-1-12(2-4-13)38-19-15(23)5-10(7-30-19)20(24,25)26/h1-9,33H,(H,32,35)

InChI Key

HQKOPOAYLVNFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NNC(=O)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F

Origin of Product

United States

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